2-Fluoruro de bencenosulfonilo

Descripción general

Descripción

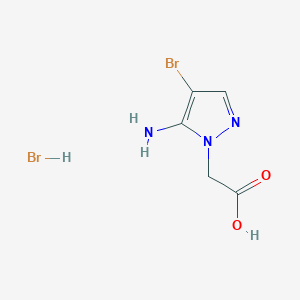

2-Bromobenzenesulfonyl fluoride is a compound used in the assembly of small molecules with proteins or nucleic acids . It is often used in click chemistry, a type of chemical synthesis .

Synthesis Analysis

The synthesis of 2-Bromobenzenesulfonyl fluoride involves various methods. The most common approach involves the reaction of p-bromobenzenesulfonyl chloride with potassium fluoride in the presence of dimethyl sulfoxide . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Molecular Structure Analysis

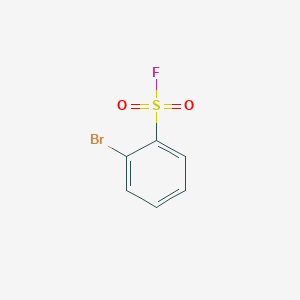

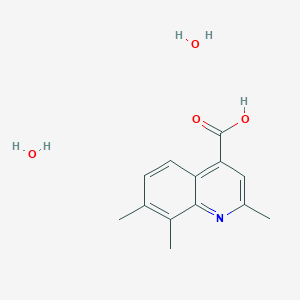

The molecular formula of 2-Bromobenzenesulfonyl fluoride is C6H4BrFO2S . It contains a sulfonyl fluoride group (-SO2F) and a bromine atom, which contribute to its reactivity .Chemical Reactions Analysis

The sulfonyl fluoride motif in 2-Bromobenzenesulfonyl fluoride can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This new click chemistry approach through sulfates is a complimentary approach to using amides and phosphate groups as linkers .Physical and Chemical Properties Analysis

2-Bromobenzenesulfonyl fluoride is a white to light yellow crystalline powder that is sparingly soluble in water but soluble in organic solvents such as ethanol, methanol, and acetone . It is stable at room temperature but can be hydrolyzed under acidic or basic conditions .Aplicaciones Científicas De Investigación

Molécula de enlace en la química click

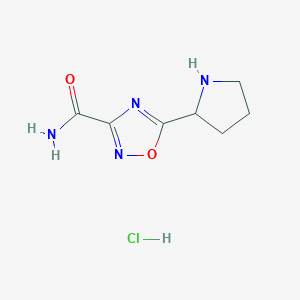

El 2-Fluoruro de bencenosulfonilo (PBSF) se ha utilizado como una molécula de enlace en aplicaciones de química click. Su motivo de fluoruro de sulfonilo (SO2F) puede actuar como un conector para ensamblar pequeñas moléculas que contienen un grupo hidroxilo (-OH) a proteínas o ácidos nucleicos, ofreciendo una alternativa a los métodos tradicionales que se basan en enlaces amida o fosfato .

2. Ensamblaje de pequeñas moléculas con proteínas o ácidos nucleicos El motivo de fluoruro de sulfonilo de PBSF se utiliza para el ensamblaje de pequeñas moléculas unidas a -SO2- con proteínas o ácidos nucleicos. Este enfoque es complementario al uso de amidas y grupos fosfato como enlaces y representa un nuevo enfoque de química click a través de sulfatos .

3. Síntesis de fluoruros de sulfonilo a partir de sulfonatos Se ha desarrollado un nuevo protocolo para transformar sulfonatos (o ácidos sulfónicos) en fluoruros de sulfonilo altamente valiosos, incluido PBSF. Este proceso presenta condiciones de reacción suaves y utiliza reactivos fácilmente disponibles, expandiendo la utilidad de PBSF en diversas síntesis químicas .

Cabezas de guerra electrofílicas en química medicinal

Los fluoruros de sulfonilo, como PBSF, son utilizados como cabezas de guerra electrofílicas por los químicos medicinales debido a su equilibrio de reactividad y estabilidad. Esto los hace atractivos para aplicaciones donde se requiere reactividad selectiva .

Materiales funcionales para aplicaciones biomédicas

PBSF puede estar involucrado en el desarrollo de sondas fluorescentes y materiales funcionales para aplicaciones biológicas. Estos materiales pueden utilizarse como potentes herramientas químicas basadas en fluorescencia para estudios biológicos básicos .

6. Equilibrio estabilidad-reactividad en biología y farmacéutica El equilibrio único estabilidad-reactividad de los fluoruros de sulfonilo hace de PBSF un motivo privilegiado en el etiquetado selectivo y la modificación de biomoléculas, lo cual es crucial en la investigación biológica y farmacéutica .

Safety and Hazards

Mecanismo De Acción

Target of Action

2-Bromobenzenesulfonyl fluoride (BSF) is primarily used in organic synthesis as a reactive intermediate . Its primary function lies in organic synthesis due to its unique reactivity, particularly as a leaving group and a masked sulfonyl anion.

Mode of Action

BSF undergoes facile nucleophilic substitution reactions at the carbon bonded to the sulfur atom. This allows for the introduction of various functional groups, making BSF a valuable reagent for building complex molecules. Here’s a general example of such a reaction:

BrBzSO2F+Nu−→Br−+BzSO2Nu\text{BrBzSO}_2\text{F} + \text{Nu}^- \rightarrow \text{Br}^- + \text{BzSO}_2\text{Nu} BrBzSO2F+Nu−→Br−+BzSO2Nu

In this reaction, Nu represents a nucleophile.

Result of Action

The result of BSF’s action is the formation of new compounds through nucleophilic substitution reactions. These new compounds can have a wide range of properties and functions depending on the specific nucleophiles used in the reactions.

Action Environment

The action of BSF is influenced by various environmental factors. For instance, the reactivity of BSF can be affected by the presence of moisture, as it can decompose upon exposure to moisture. Additionally, the temperature and pH of the reaction environment can also influence the rate and outcome of the reactions involving BSF.

Análisis Bioquímico

Biochemical Properties

2-Bromobenzenesulfonyl fluoride plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin by forming a covalent bond with the serine residue in the active site, thereby inhibiting their activity . This interaction is crucial for studying the mechanisms of enzyme inhibition and for developing potential therapeutic agents.

Cellular Effects

2-Bromobenzenesulfonyl fluoride affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of certain kinases, leading to alterations in cell signaling pathways . Additionally, 2-Bromobenzenesulfonyl fluoride can affect gene expression by modifying the activity of transcription factors, thereby influencing cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of 2-Bromobenzenesulfonyl fluoride involves its ability to form covalent bonds with specific amino acid residues in proteins. This covalent modification can lead to enzyme inhibition or activation, depending on the target protein . For example, by binding to the serine residue in the active site of serine proteases, 2-Bromobenzenesulfonyl fluoride inhibits their enzymatic activity, which can have downstream effects on various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromobenzenesulfonyl fluoride can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that 2-Bromobenzenesulfonyl fluoride can have sustained effects on cellular function, including prolonged enzyme inhibition and alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of 2-Bromobenzenesulfonyl fluoride vary with different dosages in animal models. At low doses, it can effectively inhibit target enzymes without causing significant toxicity . At higher doses, 2-Bromobenzenesulfonyl fluoride can induce toxic effects, including cellular apoptosis and tissue damage. These dosage-dependent effects are crucial for determining the therapeutic window and potential side effects of the compound.

Metabolic Pathways

2-Bromobenzenesulfonyl fluoride is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. It can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels . For instance, its inhibition of serine proteases can impact protein degradation and turnover, thereby influencing overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, 2-Bromobenzenesulfonyl fluoride is transported and distributed through interactions with transporters and binding proteins . These interactions can affect its localization and accumulation in specific cellular compartments. For example, binding to transport proteins can facilitate its entry into cells, while interactions with intracellular proteins can influence its distribution within the cytoplasm and organelles.

Subcellular Localization

The subcellular localization of 2-Bromobenzenesulfonyl fluoride is influenced by targeting signals and post-translational modifications . It can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects. The localization of 2-Bromobenzenesulfonyl fluoride within cells is crucial for understanding its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

2-bromobenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFO2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLBPNVZAWKPFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501304725 | |

| Record name | 2-Bromobenzenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373232-47-3 | |

| Record name | 2-Bromobenzenesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromobenzenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1373232-47-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl({2-[4-(trifluoromethyl)phenoxy]propyl})amine hydrochloride](/img/structure/B1379725.png)

![[2-(1-Benzyl-3-pyrrolidinyl)ethyl]amine dihydrochloride](/img/structure/B1379732.png)

![[(4-Methyl-1,4-oxazepan-6-yl)methyl]amine dihydrochloride](/img/structure/B1379739.png)